molecular formula C10H15NO3 B1294105 (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol CAS No. 1212797-76-6

(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol

Cat. No.: B1294105
CAS No.: 1212797-76-6
M. Wt: 197.23 g/mol
InChI Key: OXSZTNZUDMWDOJ-QMMMGPOBSA-N
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Description

(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenol ring. This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amination: Introduction of the amino group through a nucleophilic substitution reaction.

    Hydroxylation: Addition of the hydroxy group using an appropriate oxidizing agent.

    Methoxylation: Introduction of the methoxy group via methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its therapeutic properties and potential drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-Amino-3-hydroxypropyl)phenol: Similar structure but lacks the methoxy group.

    (S)-3-(1-Amino-3-hydroxypropyl)benzoate: Contains a benzoate group instead of a methoxy group.

Uniqueness

(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

5-[(1S)-1-amino-3-hydroxypropyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSZTNZUDMWDOJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CCO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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